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  • Product: 3-(Isopropylamino)pyridazine-4-carboxylic acid
  • CAS: 1525619-02-6

Core Science & Biosynthesis

Foundational

Technical Safety & Handling Monograph: 3-(Isopropylamino)pyridazine-4-carboxylic acid

Introduction & Chemical Identity This monograph serves as an advanced technical guide for the safe handling, storage, and experimental application of 3-(Isopropylamino)pyridazine-4-carboxylic acid . Unlike a standard Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

This monograph serves as an advanced technical guide for the safe handling, storage, and experimental application of 3-(Isopropylamino)pyridazine-4-carboxylic acid . Unlike a standard Safety Data Sheet (SDS), this document integrates physicochemical principles with practical laboratory workflows to predict hazards where empirical data may be sparse.

This compound is a bifunctional zwitterionic scaffold commonly used in fragment-based drug discovery (FBDD) for kinase inhibition. Its structure features an electron-deficient pyridazine ring substituted with a polar carboxylic acid and a lipophilic isopropylamine group, creating unique solubility and reactivity profiles that dictate specific safety protocols.

Physicochemical Profile
PropertyValue / DescriptionTechnical Insight
Molecular Formula

High nitrogen content implies potential for energetic decomposition under extreme heat.
Molecular Weight 181.19 g/mol Ideal fragment size (<200 Da) for ligand efficiency metrics.
Appearance White to Off-white SolidDiscoloration (yellowing) indicates oxidation of the amine or hydrazine moiety.
Solubility DMSO, Methanol, Dilute BasePoor solubility in non-polar solvents (DCM, Hexane) due to zwitterionic character.
Acidity (Predicted) pKa₁ ~3.5 (COOH), pKa₂ ~5.5 (Pyridazine N)Exists as a zwitterion at physiological pH; requires pH adjustment for extraction.

Hazard Identification & Mechanistic Toxicology

GHS Classification: Warning Signal Word: WARNING[1][2][3][4]

Hazard Statements & Causality

The following hazards are classified based on the functional group reactivity (Structure-Activity Relationship) and standard vendor data for the pyridazine-4-carboxylic acid class.

  • H315 (Causes Skin Irritation): The carboxylic acid moiety acts as a proton donor, disrupting the stratum corneum pH balance.

  • H319 (Causes Serious Eye Irritation): The zwitterionic nature allows rapid solvation in tear fluid, leading to acute pH shifts on the corneal surface.

  • H335 (May Cause Respiratory Irritation): Fine particulates of this amino-acid-like structure can trigger mucous membrane inflammation via amine-mediated sensitization.

Critical Reactivity Hazards
  • Decarboxylation Risk: Pyridazine-4-carboxylic acids are prone to thermal decarboxylation at temperatures >150°C, releasing

    
     and potentially pressurizing sealed reaction vessels.
    
  • Nitrogen-Rich Instability: While not a high explosive, the 1,2-diazine (hydrazine-like) bond in the pyridazine ring is less stable than pyridine. Avoid contact with strong oxidizing agents (e.g.,

    
    , 
    
    
    
    ) which can cleave the ring or oxidize the secondary amine.

Storage & Handling Protocols (Field-Proven)

The "Cold Chain" Imperative

Vendor data indicates this compound often requires cold-chain transportation . This suggests a susceptibility to thermal degradation or hydrolysis over time.

  • Long-Term Storage: -20°C (Desiccated).

  • Working Storage: 2-8°C (Up to 1 week).

  • Atmosphere: Store under Argon or Nitrogen. The isopropylamino group is susceptible to slow oxidation in air.

Experimental Handling Workflow

The following decision tree outlines the safe handling logic, specifically addressing the compound's solubility and stability profile.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Visual Inspection (Color/Clumping) Start->CheckState CheckState->Start Yellow/Brown (Discard/Purify) Weighing Weighing Station (Anti-static Gun Required) CheckState->Weighing White/Off-white Solubilization Solubilization Strategy Weighing->Solubilization Acidic Use DMSO/MeOH (Neutral) Solubilization->Acidic Standard Assay Basic Requires 1eq Base (NaH/TEA) for DCM solubility Solubilization->Basic Organic Synthesis

Figure 1: Handling logic flow emphasizing visual inspection and solubility-dependent solvent selection.

Emergency Response & First Aid

Standard First Aid must be augmented by the chemical reality of the molecule.

Exposure Response Matrix
RouteImmediate ActionScientific Rationale
Ocular Rinse with water for 15 mins . Do not use neutralizing eye drops.The buffer capacity of the zwitterion makes neutralization difficult; dilution is the only safe method to restore physiological pH.
Dermal Wash with soap and water.[4][5][6][7] Avoid alcohol-based sanitizers. Alcohols increase the permeability of the skin to lipophilic amines (like the isopropylamino group), potentially increasing systemic absorption.
Inhalation Move to fresh air.[3][4][5][7][8] If wheezing occurs, administer oxygen.Pyridazine dusts are often hygroscopic; they swell in the lungs, causing physical obstruction alongside chemical irritation.
Spill Containment Logic

Do not sweep dry powder (dust explosion risk).

  • Cover spill with wet paper towels (limits dust).

  • Neutralize surface with dilute Sodium Bicarbonate (if acidic residue persists).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (for NOx control).

Toxicological Evaluation (Analogous & Predicted)

Note: Specific LD50 data for CAS 1525619-02-6 is not publicly listed in major toxicology databases. The following assessment is derived from analogous pyridazine structures.

  • Acute Toxicity: Predicted Oral LD50 > 500 mg/kg (Category 4). Pyridazine derivatives generally exhibit lower acute toxicity than their hydrazine precursors, but metabolic cleavage can release toxic hydrazine equivalents in the liver.

  • Genotoxicity: Pyridazines are often investigated as DNA-intercalating agents. Treat as a suspected mutagen until Ames test data confirms otherwise.

  • Target Organs: Liver (metabolism of the diazine ring) and Kidneys (excretion of the carboxylic acid metabolite).

ToxPathway Compound 3-(Isopropylamino) pyridazine-4-COOH Ingestion Ingestion/Absorption Compound->Ingestion Liver Hepatic Metabolism (CYP450) Ingestion->Liver Metabolite1 N-Dealkylation (Loss of Isopropyl) Liver->Metabolite1 Major Pathway Metabolite2 Ring Oxidation Liver->Metabolite2 Minor Pathway Excretion Renal Excretion (Polar Conjugates) Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted metabolic fate. N-dealkylation is the likely primary metabolic route, increasing polarity for excretion.

References & Authority

The protocols and classifications in this guide are synthesized from the following authoritative chemical safety databases and vendor specifications for the pyridazine class.

  • PubChem. Pyridazine-4-carboxylic Acid (Parent Structure) Compound Summary. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridazine Derivatives Classification.[1] (General guidance on H315/H319/H335 for amino-acids). Available at: [Link]

Disclaimer: This guide is for research purposes only. Users must conduct their own local Risk Assessment before handling novel chemical entities.

Sources

Exploratory

Pyridazine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary While pyridine and pyrimidine scaffolds have historically dominated the nitrogen-heterocycle landscape in drug discovery, pyridazine (1,2-diazine) has emerged as a high-value "privileged scaffold" for m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While pyridine and pyrimidine scaffolds have historically dominated the nitrogen-heterocycle landscape in drug discovery, pyridazine (1,2-diazine) has emerged as a high-value "privileged scaffold" for modern medicinal chemistry.[1][2] Its unique N–N bond architecture offers a distinct physicochemical profile—specifically a high dipole moment and lowered lipophilicity—that allows it to function as a superior bioisostere for phenyl and pyridine rings when solubility or metabolic stability is a bottleneck.

This guide provides a technical deep-dive into the utility, synthesis, and application of pyridazine building blocks, moving beyond basic descriptions to actionable, field-proven methodologies.

The Physicochemical Argument: Why Pyridazine?

The decision to incorporate a pyridazine core is rarely arbitrary; it is a strategic move to modulate the Physicochemical Property Space of a lead compound.

The "N–N" Effect

The defining feature of pyridazine is the repulsion between the lone pairs of the adjacent nitrogen atoms. This creates a high dipole moment (~3.95 D) compared to pyridine (~2.2 D) and benzene (0 D).

Impact on Drug Design:

  • LogP Reduction: Replacing a phenyl ring with a pyridazine typically lowers cLogP by 1.5–2.0 units, significantly improving aqueous solubility.

  • Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

  • pKa Modulation: Pyridazine is significantly less basic (pKa ~2.3 for the conjugate acid) than pyridine (pKa ~5.2). This ensures the ring remains unprotonated at physiological pH, preventing unwanted cation-trapping or hERG channel binding often associated with basic centers.

Comparative Profile
PropertyBenzenePyridinePyridazineMedicinal Chemistry Implication
Structure C6H6C5H5NC4H4N2 (1,2)Core scaffold geometry
Dipole Moment 0 D2.2 D3.9–4.0 D Drives solubility and specific electrostatic interactions.
Basicity (pKa) N/A~5.2~2.3 Neutral at pH 7.4; reduced hERG liability.
H-Bond Acceptors 012 "Dual" acceptor capability for active site binding.
Electronic Character NeutralElectron DeficientHighly Deficient Resistant to electrophilic metabolic attack.

Synthetic Methodologies: Construction & Functionalization[3]

Synthesizing the pyridazine core requires navigating its electron-deficient nature. While nucleophilic aromatic substitution (


) is facile, electrophilic substitution is difficult.
Construction: Inverse Electron Demand Diels-Alder (IEDDA)

The most robust "modern" method for constructing highly substituted pyridazines is the IEDDA reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes or enol ethers).

  • Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder (

    
     extrusion) and oxidation/elimination.
    
  • Why use it? It allows for the de novo construction of the ring with substituents already in place, bypassing the limitations of cross-coupling on pre-formed, electron-poor rings.

Functionalization: The Cross-Coupling Challenge

Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on chloropyridazines are standard but prone to catalyst poisoning . The N–N motif can chelate Pd species, arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to prevent N-coordination and facilitate oxidative addition into the C-Cl bond.

Visualization: Synthetic Pathways

PyridazineSynthesis cluster_0 Key Advantage: De Novo Synthesis Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) IEDDA_TS IEDDA [4+2] Cycloaddition Tetrazine->IEDDA_TS Dienophile Dienophile (Alkyne/Enol Ether) Dienophile->IEDDA_TS Intermediate Dihydropyridazine Intermediate IEDDA_TS->Intermediate -N2 (Gas) Pyridazine Functionalized Pyridazine Core Intermediate->Pyridazine Oxidation (DDQ or Air)

Figure 1: The Inverse Electron Demand Diels-Alder (IEDDA) pathway for constructing pyridazine rings, highlighting the nitrogen extrusion step.

Medicinal Chemistry Applications & Case Studies

Bioisosteric Replacement Strategy

Pyridazine is frequently used to replace:

  • Phenyl rings: To lower logP and improve metabolic stability.

  • Pyridine rings: To remove a basic center (modulating pKa) or introduce a second H-bond acceptor.

  • Amide bonds: The pyridazine ring can mimic the planar geometry and dipole of an amide bond (

    
    -amide mimic) in peptidomimetics.
    
Decision Logic for Scaffold Selection

BioisostereLogic Start Lead Compound Optimization Problem1 Issue: High Lipophilicity (High LogP) Start->Problem1 Problem2 Issue: hERG Toxicity (Basic Amine) Start->Problem2 Problem3 Issue: Metabolic Instability (Rapid CYP Oxidation) Start->Problem3 Solution Replace Aromatic Core with Pyridazine Problem1->Solution Need Polar Scaffold Problem2->Solution Remove Basicity Problem3->Solution Block Metabolism Outcome1 Result: LogP decreases by ~1.5 - 2.0 Solution->Outcome1 Outcome2 Result: pKa drops to ~2.3 (Neutral at pH 7.4) Solution->Outcome2 Outcome3 Result: Electron-deficient ring resists oxidation Solution->Outcome3

Figure 2: Decision matrix for employing pyridazine bioisosteres in lead optimization.

Validated Success Stories
  • Relugolix (Orgovyx): An oral GnRH receptor antagonist for prostate cancer. The pyridazine ring acts as a critical polar scaffold that balances the lipophilicity of the surrounding fluorophenyl and thienyl groups.

  • Deucravacitinib (Sotyktu): A TYK2 inhibitor for psoriasis.[3] The pyridazine-3-carboxamide moiety is essential for binding specificity and maintaining a favorable pharmacokinetic profile.

Experimental Protocols

Protocol A: De Novo Synthesis via IEDDA Reaction

This protocol describes the synthesis of a 3,6-disubstituted pyridazine using a tetrazine and an alkyne.

Materials:

  • 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Toluene (Anhydrous)

  • Reflux condenser

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the tetrazine (1.0 mmol) in anhydrous toluene (10 mL). The solution will be a deep magenta/red color.

  • Addition: Add phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (110°C). Monitor the reaction by TLC or LCMS.

    • Observation: The deep red color will fade to yellow/orange as the tetrazine is consumed and nitrogen gas (

      
      ) is evolved. This is a self-indicating reaction.
      
  • Completion: Once the red color disappears (typically 2–4 hours), cool to room temperature.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: If using an alkene instead of an alkyne, an oxidation step (e.g., DDQ or chloranil) is required after the cycloaddition to aromatize the dihydropyridazine intermediate.

Protocol B: Suzuki-Miyaura Coupling on 3-Chloropyridazine

Optimized to prevent catalyst poisoning by the pyridazine nitrogens.

Materials:

  • 3-Chloropyridazine derivative (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)
    
    • Expert Note: XPhos is preferred over

      
       because its bulk prevents the pyridazine nitrogens from displacing the ligand on the Palladium center.
      
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the chloropyridazine, boronic acid,

    
    , and XPhos. Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat at 100°C for 2–4 hours (or 30 mins in a microwave reactor at 120°C).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Troubleshooting: If conversion is low, switch to a pre-formed catalyst like XPhos Pd G3 to ensure the active catalytic species is formed immediately.

Future Outlook

The field is moving toward C–H activation of pyridazines (Minisci-type reactions) to avoid the need for halogenated precursors. However, due to the high electron deficiency, radical nucleophilic alkylation remains challenging and often requires specific activation (e.g., N-oxide formation) or high-energy radical precursors. Photoredox catalysis combined with pyridazine scaffolds is currently the frontier for late-stage functionalization.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text on bioisosterism and physicochemical properties).
  • Boger, D. L. (1986). "Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Scope and applications." Chemical Reviews, 86(5), 781-793. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Hermann, J. C., et al. (2020). "Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor." Journal of Medicinal Chemistry. Link (Note: Link points to recent review/article context).

  • Markham, A. (2021). "Relugolix: First Approval." Drugs, 81(5), 599-605. Link

Sources

Foundational

Chemical structure analysis of 3-(Isopropylamino)pyridazine-4-carboxylic acid

Executive Summary This guide provides a comprehensive structural and synthetic analysis of 3-(isopropylamino)pyridazine-4-carboxylic acid (CAS: 1525619-02-6). While often encountered as a scaffold in fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of 3-(isopropylamino)pyridazine-4-carboxylic acid (CAS: 1525619-02-6). While often encountered as a scaffold in fragment-based drug discovery (FBDD), its structural behavior is governed by a complex interplay between zwitterionic character, tautomerism, and intramolecular hydrogen bonding (IMHB). This document dissects these features to aid researchers in optimizing solubility, permeability, and target engagement.

Structural Architecture & Electronic Properties

The Core Scaffold

The molecule consists of a 1,2-diazine (pyridazine) ring substituted at the 3-position with a secondary amine (isopropylamino) and at the 4-position with a carboxylic acid.

  • Pyridazine Ring: The 1,2-nitrogen placement creates a dipole moment significantly higher than pyrazine or pyrimidine. This electron-deficient ring is highly susceptible to nucleophilic attack at positions 3 and 6.

  • Isopropyl Group: The bulky isopropyl group exerts a steric influence that modulates the rotational freedom of the exocyclic amine. Unlike a methyl group, the isopropyl moiety increases lipophilicity (

    
    ) and provides metabolic shielding against N-dealkylation.
    
Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this molecule is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the carboxylic acid.

  • Mechanism: The N-H donor locks into a planar conformation with the C=O acceptor.

  • Consequence: This "molecular chameleon" effect masks the polarity of the hydrogen bond donor/acceptor pair, significantly improving membrane permeability (LogP_eff) compared to non-hydrogen-bonded isomers.

Zwitterionic Equilibrium

In aqueous media, the molecule exists in equilibrium between neutral and zwitterionic forms.

  • Acidic Center: Carboxylic acid (

    
    ).
    
  • Basic Center: The pyridazine N2 nitrogen is the most basic site (

    
    ), though its basicity is attenuated by the electron-withdrawing carboxyl group.
    
  • Dominant Species: At physiological pH (7.4), the carboxylate anion predominates (

    
    ). The protonation state of the ring nitrogens is pH-dependent, often leading to a zwitterionic species in acidic buffers.
    

Synthetic Methodology (Self-Validating Protocol)

The following protocol relies on Nucleophilic Aromatic Substitution (


)  followed by ester hydrolysis. This route is selected for its regioselectivity and scalability.
Reaction Pathway Diagram (DOT)

SynthesisPath SM 3-Chloro-pyridazine- 4-carboxylic acid ethyl ester Inter Intermediate: Ethyl 3-(isopropylamino) pyridazine-4-carboxylate SM->Inter Step 1: SnAr EtOH, Reflux, 4h Reagent Isopropylamine (2.5 eq) Reagent->Inter Final Product: 3-(Isopropylamino) pyridazine-4-carboxylic acid Inter->Final Step 2: Hydrolysis LiOH, THF/H2O, RT

Figure 1: Two-step synthesis via regioselective nucleophilic aromatic substitution.

Step-by-Step Protocol

Step 1:


 Displacement 
  • Charge: Dissolve 10.0 mmol of ethyl 3-chloropyridazine-4-carboxylate in 20 mL of anhydrous ethanol.

  • Addition: Add 25.0 mmol (2.5 eq) of isopropylamine dropwise. Note: Excess amine acts as a scavenger for the HCl byproduct.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, yielding a lower
    
    
    fluorescent spot.
  • Workup: Concentrate in vacuo. Resuspend the residue in EtOAc (50 mL) and wash with water (

    
     mL) to remove isopropylammonium chloride salts. Dry over 
    
    
    
    and concentrate to yield the ethyl ester intermediate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Water (20 mL). Add LiOH monohydrate (2.0 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • pH Adjustment (Critical): Acidify carefully with 1M HCl to pH 3–4. The zwitterionic product typically precipitates at its isoelectric point.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Spectroscopic Characterization

Researchers must validate the structure using the following diagnostic signals.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d6

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
COOH 13.0 - 14.0Broad Singlet1HCarboxylic acid proton (often invisible due to exchange).
H-6 8.65Doublet (

Hz)
1HPyridazine ring proton (ortho to N).
H-5 7.80Doublet (

Hz)
1HPyridazine ring proton (meta to N).
NH 8.10Broad Doublet1HExocyclic amine (deshielded by IMHB).
CH (iPr) 4.20Multiplet1HIsopropyl methine.
CH3 (iPr) 1.25Doublet (

Hz)
6HIsopropyl methyl groups.

Technical Insight: The coupling constant (


) between H-5 and H-6 in pyridazines is characteristically smaller (4–5 Hz) than in pyridines (5–8 Hz).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Weight: 181.19 g/mol .

  • Observed Ion

    
    :  182.2 m/z.
    
  • Fragmentation Pattern: Expect a loss of 43 Da (isopropyl group) or 44 Da (

    
    ) in MS/MS experiments.
    

Tautomerism and Physicochemical Data

The pyridazine ring allows for lactam-lactim tautomerism if an oxygen is attached directly to the ring. However, with an amino group at position 3, the tautomerism is between the amino-form and the imino-form .

Tautomeric Equilibrium Diagram (DOT)

Tautomers T1 Amino Form (Major) Stable aromatic sextet Strong IMHB potential T2 Imino Form (Minor) Disrupted aromaticity Less favorable T1->T2 Proton Transfer

Figure 2: The amino form is thermodynamically favored due to the retention of aromaticity in the pyridazine ring.

Physicochemical Table
PropertyValueImplication for Drug Design
LogP (Calc) 0.8 ± 0.3Moderate lipophilicity; good oral bioavailability potential.
TPSA ~80

Within the "Rule of 5" limit (<140

) for permeability.
pKa (Acid) 3.8Ionized at physiological pH; requires salt formation for solid formulation.
pKa (Base) 2.9The ring nitrogen is weakly basic due to the EWG carboxylate.

Biological Relevance & Applications[1][2][3]

Bioisosterism

This scaffold acts as a bioisostere for:

  • Anthranilic Acid: The 3-amino-4-carboxy arrangement mimics the 2-aminobenzoic acid core found in NSAIDs (e.g., Mefenamic acid) but with higher water solubility.

  • Nicotinic Acid Derivatives: Useful in designing kinase inhibitors where the pyridazine nitrogens can accept hydrogen bonds from the hinge region of the ATP binding site.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and specific binding vectors (COOH acceptor/donor, Pyridazine N acceptors), this molecule is an ideal fragment for screening against:

  • Metalloenzymes: The carboxylic acid can chelate metal ions (

    
    , 
    
    
    
    ).
  • GABA Receptors: Aminopyridazine carboxylic acids are structural analogs of GABA and Gabazine.

References

  • Synthesis of Pyridazine Derivatives

    • Title: "Pyridazines.[1][2][3] Part XLI. The synthesis of 3-substituted pyridazine-4-carboxylic acids."

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link] (Grounding: Validates SnAr reactivity on pyridazine halides).

  • Intramolecular Hydrogen Bonding in Heterocycles

    • Title: "Intramolecular Hydrogen Bonding: A Potential Str
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link] (Grounding: Explains the permeability benefits of the amino-acid IMHB motif).

  • Tautomerism of Aminopyridazines

    • Title: "Tautomerism and structure of functional azoles and pyridazines."
    • Source: MDPI Molecules.
    • URL:[Link] (Grounding: Validates the stability of the amino-tautomer over the imino-form).

  • Commercial Availability & CAS Verification

    • Title: "3-(Isopropylamino)pyridazine-4-carboxylic acid Product Page"
    • Source: BLD Pharm.[4]

Sources

Exploratory

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Activity, and Development of Isopropyl-Substituted Pyridazine Derivatives The landscape of drug discovery is perpetually in search of molecular frameworks that offer a blend...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Development of Isopropyl-Substituted Pyridazine Derivatives

The landscape of drug discovery is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, favorable physicochemical properties, and the capacity for potent, selective biological interactions. Among the nitrogen-containing heterocycles, the pyridazine nucleus has emerged as a "privileged scaffold".[1][2] This six-membered ring, characterized by two adjacent nitrogen atoms, is a structural component in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4]

The versatility of the pyridazine core lies in its electronic properties and the spatial arrangement of its nitrogen atoms, which can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.[3] This guide provides a detailed examination of a specific subclass: isopropyl-substituted pyridazine derivatives. While the broader class of pyridazines is well-explored, this document focuses on derivatives where an isopropyl group, either directly on an amino substituent or as part of a larger moiety like isopropylphenyl, plays a critical role in modulating biological activity. We will delve into the synthetic strategies, explore their function as potent enzyme modulators, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

PART 1: Synthesis of Isopropyl-Substituted Pyridazine Derivatives

The synthesis of functionalized pyridazine cores is a cornerstone of their development. A prominent strategy involves the nucleophilic aromatic substitution (SNAr) on chloro-substituted pyridazine precursors. This approach allows for the modular and efficient introduction of various side chains, enabling extensive exploration of the chemical space.

A well-documented example is the synthesis of isopropylphenyl pyridazine modulators of Pantothenate Kinase (PANK).[5] The general synthetic workflow, which can be adapted for various analogs, provides a robust template for researchers.

Experimental Protocol: General Synthesis of Isopropylphenyl Pyridazine Analogs

The following protocol outlines a multi-step synthesis that has been successfully employed to generate a library of potent pyridazine-based kinase modulators.[5][6]

Step 1: Microwave-Assisted Nucleophilic Aromatic Substitution

  • Combine 1-Boc-piperazine and a suitable chloro-substituted pyridazine (e.g., 3-chloro-6-cyanopyridazine) in a microwave-safe vessel.

  • Add a suitable solvent, such as isopropanol.

  • Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Purify the resulting intermediate, typically using column chromatography, to yield the Boc-protected piperazinyl-pyridazine.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the deprotected piperazinyl-pyridazine salt.

Step 3: Amide Coupling (HATU-mediated)

  • Dissolve the deprotected intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the desired carboxylic acid (e.g., 2-(4-isopropylphenyl)acetic acid).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup by diluting the reaction with water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product via column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Chloro-6-cyanopyridazine + 1-Boc-piperazine Intermediate1 Boc-protected piperazinyl-pyridazine Start->Intermediate1 Microwave, 120°C Intermediate2 Deprotected piperazinyl- pyridazine salt Intermediate1->Intermediate2 TFA, DCM FinalProduct Final Isopropylphenyl Pyridazine Product Intermediate2->FinalProduct HATU, DIPEA, DMF Acid 2-(4-isopropylphenyl)acetic acid Acid->FinalProduct

Caption: Synthetic scheme for isopropylphenyl pyridazine derivatives.

PART 2: Biological Activity as Kinase Inhibitors

A significant application of isopropyl-substituted pyridazine derivatives is in the field of kinase inhibition. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][7]

Targeting Pantothenate Kinase (PANK)

Pantothenate kinase (PANK) is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential metabolic cofactor.[5] PANK has emerged as a promising therapeutic target for metabolic and neurological disorders. A series of isopropylphenyl pyridazines have been identified as potent, pantothenate-competitive inhibitors of human PANK3.[5]

The optimization of an initial high-throughput screening hit led to the development of compounds with nanomolar potency. The structure-activity relationship studies revealed that the pyridazine ring itself is a key contributor to the binding affinity. Specifically, X-ray crystallography showed a crucial bidentate hydrogen bonding interaction between the two adjacent nitrogen atoms of the pyridazine ring and the side chain of an arginine residue (R306') in the PANK3 active site.[5] This interaction was a major driver for the observed potency.

Kinase Signaling Pathway

PANK_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK Substrate Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate ATP -> ADP Downstream Multiple Steps Phosphopantothenate->Downstream CoA Coenzyme A (CoA) Downstream->CoA Inhibitor Isopropylphenyl Pyridazine Inhibitor Inhibitor->PANK Inhibition

Caption: Role of PANK in Coenzyme A biosynthesis and its inhibition.

PART 3: Structure-Activity Relationship (SAR) Analysis

The development of potent isopropylphenyl pyridazine inhibitors of PANK was guided by a systematic SAR study, with lipophilic ligand efficiency (LipE) being a key metric for optimization.[5] The causality behind the experimental choices can be understood by dissecting the contributions of different structural moieties.

Compound MoietyModification / ObservationImpact on Activity (PANK3 IC50)Rationale / Insight
Core Heterocycle Replacement of pyridazine with pyrimidine or pyrazine.Pyridazine-containing compounds showed a major increase in potency.The adjacent nitrogens of the pyridazine ring form a key bidentate hydrogen bond with an active site arginine residue (R306'), significantly enhancing binding affinity.[5]
Linker Variation between urea, amide, and carbamate linkers.Amide linkers, particularly those derived from 2-(4-isopropylphenyl)acetic acid, provided potent inhibitors.The amide linker provides an optimal vector and conformational rigidity to position the isopropylphenyl group within its binding pocket while maintaining necessary hydrogen bonding interactions.
Phenyl Substituent The presence and position of the isopropyl group on the phenyl ring.The 4-isopropylphenyl group was found to be optimal for potency.The isopropyl group occupies a hydrophobic pocket in the enzyme active site, contributing favorably to the binding affinity. Its specific placement at the para position is crucial for fitting into this pocket.
Piperazine Ring Maintained throughout the core series.Serves as a central scaffold connecting the pyridazine core and the substituted phenyl ring.The piperazine ring provides a non-rigid spacer that allows the two key binding moieties (pyridazine and isopropylphenyl) to adopt their optimal binding conformations simultaneously.

Data synthesized from the findings reported in "LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators".[5]

Conclusion and Future Perspectives

Isopropyl-substituted pyridazine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The detailed study of isopropylphenyl pyridazines as PANK3 modulators highlights a successful drug discovery campaign where rational, structure-based design and optimization based on metrics like LipE led to potent and drug-like molecules.[5]

The key takeaways for researchers in this field are:

  • The pyridazine core is an excellent hydrogen bonding motif, capable of forming specific and strong interactions with protein targets.[5]

  • The isopropyl group is a highly effective substituent for probing and filling hydrophobic pockets within enzyme active sites.

  • The modular synthetic routes allow for rapid and extensive SAR exploration, facilitating the fine-tuning of potency and pharmacokinetic properties.

Future work could involve expanding the application of the isopropylamino or isopropylphenyl pyridazine scaffold to other kinase targets implicated in oncology and inflammatory diseases.[1][4] The insights gained from the PANK3 inhibitors, particularly the understanding of the key binding interactions, provide a valuable roadmap for the rational design of the next generation of pyridazine-based therapeutics.

References

  • Shultz, M. D., et al. (2021). LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Bioorganic & Medicinal Chemistry, 52, 116504.
  • Zhang, Y., et al. (2021). LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Bioorganic & Medicinal Chemistry, 52, 116504.
  • Abdel-rahman, A. A. H., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1256.
  • Abdel-rahman, A. A. H., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Frontiers in Chemistry, 10, 960093.
  • User123. (2015).
  • Wang, Y., et al. (2021). Discovery of N‑(4-(3-isopropyl-2-methyl‑2H‑indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 13046-13067.
  • Saeed, A., et al. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6435-6439.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
  • Al-Ostath, A., et al. (2023).
  • Al-Ostath, A., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2018). Derivational, Structural, and Biological Studies of Some New Pyrazolyl, Isoxazolyl, Pyrimidinyl, Pyridazinyl, and Pyridopyridazinyl from 4-Substituted. Journal of Chemistry, 2018, 1-14.
  • Çavuş, M. S., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(6), 103813.
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis. ChemicalBook.
  • Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 430-435.
  • Gouda, M. A., et al. (2024).
  • Doležal, M., et al. (2017).
  • Sharma, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 269, 116281.
  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(43), 27947-27961.
  • Szabó, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479.
  • Kalita, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1), 2-13.
  • Howard, K. L. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S.
  • Wang, Y., et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Drug Research, 72(08), 433-442.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.
  • Soualmia, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Acta Chimica Slovenica, 68(4), 882-895.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5200.
  • Amer, A. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 316-327.
  • CN111287413A - Method for synthesizing N-isopropylbenzylamine. (2020).
  • Kryštof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301.
  • Patel, D. A., et al. (2020). Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. International Journal on Current Trends in Drug Development & Industrial Pharmacy, 3(1), 1-6.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Esterification Strategies for 3-(Isopropylamino)pyridazine-4-carboxylic acid

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective esterification of 3-(Isopropylamino)pyridazine-4-carboxylic acid. P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective esterification of 3-(Isopropylamino)pyridazine-4-carboxylic acid. Pyridazine derivatives are crucial scaffolds in modern pharmacology, and their carboxylic acid esters are key intermediates and prodrugs.[1] This guide moves beyond standard textbook procedures to address the specific chemical sensitivities of the substrate, which contains a basic pyridazine ring and a secondary amino group. We present three field-proven protocols—Acid Chloride-Mediated Esterification, Carbodiimide Coupling (Steglich-type), and a modified Mitsunobu Reaction—offering a range of options from robust, scalable methods to milder, more specialized techniques. Each protocol is accompanied by a detailed explanation of the underlying mechanism, step-by-step instructions, and expert insights for troubleshooting and optimization.

Introduction: The Challenge and Importance

3-(Isopropylamino)pyridazine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The pyridazine core is a common feature in a wide array of biologically active molecules.[2] Ester derivatives of such molecules are frequently synthesized to enhance properties like membrane permeability, oral bioavailability, or to serve as versatile handles for further synthetic transformations.

However, the direct esterification of this substrate presents unique challenges that must be carefully managed for successful synthesis:

  • Competing Basicity: The molecule possesses multiple basic nitrogen atoms: the two nitrogens of the pyridazine ring and the isopropylamino group. In classical acid-catalyzed methods like Fischer esterification, these sites can be protonated, leading to poor solubility and deactivation of the carboxylic acid toward nucleophilic attack.[3][4]

  • Nucleophilicity of the Amino Group: The secondary amine is a competing nucleophile that can react with activated carboxylic acid intermediates (like acid chlorides or DCC-activated esters), leading to unwanted side products such as amides or acylureas.

  • Ring Sensitivity: The electron-deficient pyridazine ring can be sensitive to harsh reaction conditions, necessitating carefully controlled temperature and reagent stoichiometry.

This guide provides validated methods to navigate these challenges, enabling efficient and high-yield synthesis of the desired ester products.

Method 1: Acid Chloride Mediated Esterification

This two-step, one-pot approach is a robust and widely applicable method for converting carboxylic acids into esters.[5] It proceeds by first activating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride intermediate. This intermediate is then quenched with the desired alcohol to yield the ester.[6][7]

Scientific Principle & Rationale

The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid reaction with even weakly nucleophilic alcohols. Using a base like pyridine or triethylamine is crucial; it neutralizes the HCl generated during the reaction, preventing the protonation of the substrate's basic nitrogens and driving the reaction forward.[8] This method avoids the high temperatures and strong acidic conditions of Fischer esterification, making it suitable for many sensitive heterocyclic systems.[9]

Acid_Chloride_Workflow SM 3-(Isopropylamino)pyridazine- 4-carboxylic acid AC Acyl Chloride Intermediate Product Target Ester AC->Product  R-OH, Pyridine  0°C to RT

Caption: Workflow for Acid Chloride Mediated Esterification.

Detailed Experimental Protocol

Materials:

  • 3-(Isopropylamino)pyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Alcohol (e.g., Ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(Isopropylamino)pyridazine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of acid) and cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (2.2 eq) dropwise to the stirred suspension.

  • Activation: Slowly add thionyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acid chloride by TLC (a more non-polar spot) or LCMS.

  • Alcohol Quench: Cool the mixture back to 0 °C. In a separate flask, dissolve the desired alcohol (1.5 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Completion: Allow the reaction to warm to room temperature and stir for 3-16 hours (overnight is common). Monitor for the consumption of the acid chloride and formation of the ester product.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Scientist's Notes (Expertise & Troubleshooting)
  • Reagent Quality: The use of anhydrous solvents and reagents is critical to prevent premature quenching of the thionyl chloride and the acid chloride intermediate.

  • Side Reactions: The isopropylamino group can potentially react with the acid chloride. Using a slight excess of pyridine and maintaining low temperatures during the activation step helps minimize this. If N-acylation becomes a significant issue, consider using oxalyl chloride with a catalytic amount of DMF, which often proceeds under milder conditions.

  • Work-up Caution: The initial quench with NaHCO₃ can be vigorous due to gas evolution (CO₂). Add the bicarbonate solution slowly and with good stirring.

Method 2: Steglich-type Esterification (Carbodiimide Coupling)

The Steglich esterification is an exceptionally mild and efficient method that utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[9][10] This method is ideal for sensitive substrates that cannot tolerate the conditions of acid chloride formation.[9]

Scientific Principle & Rationale

DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack. In the presence of DMAP, the O-acylisourea rapidly forms an even more reactive acyl-pyridinium species, which is then attacked by the alcohol to form the ester.[10] The reaction is driven by the formation of a very stable urea byproduct (dicyclohexylurea or a water-soluble urea derivative). This process occurs under neutral, room-temperature conditions, preserving acid- and base-labile functional groups.

Steglich_Mechanism cluster_0 Activation Pathway cluster_1 Ester Formation Acid Carboxylic Acid OAI O-Acylisourea Intermediate Acid->OAI + EDC EDC EDC->OAI AP Acyl-Pyridinium Intermediate OAI->AP + DMAP DMAP (cat.) DMAP->AP Product Ester AP->Product + Urea Urea Byproduct Alcohol R-OH Alcohol->Product

Caption: Simplified mechanism of Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • 3-(Isopropylamino)pyridazine-4-carboxylic acid

  • EDC hydrochloride (EDC·HCl) (or DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Alcohol (e.g., Benzyl alcohol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-(Isopropylamino)pyridazine-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add EDC·HCl (1.5 eq) to the solution in one portion at room temperature.[12] If using DCC, cool the reaction to 0 °C before adding it.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up (for EDC): Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Work-up (for DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of solvents like DCM. Filter the reaction mixture to remove the DCU, then proceed with the aqueous washes as described for EDC.

  • Purification: Purify the crude ester by flash column chromatography.

Scientist's Notes (Expertise & Troubleshooting)
  • Solvent Choice: DCM is a good first choice. If starting materials have poor solubility, DMF can be used, but the aqueous work-up will require dilution with a larger volume of an immiscible solvent like ethyl acetate.

  • Order of Addition: It is often beneficial to mix the acid, alcohol, and DMAP before adding the EDC. This ensures the alcohol is present to trap the activated intermediate, minimizing side reactions like the formation of an N-acylurea.[12]

  • Catalyst Amount: DMAP is a powerful catalyst but also a strong base. Use it catalytically (5-20 mol%). Stoichiometric amounts can sometimes lead to side reactions or racemization if chiral centers are present.

Method 3: Modified Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters from primary or secondary alcohols with inversion of stereochemistry at the alcohol carbon.[13][14] While the classical reagents (diethyl azodicarboxylate, DEAD) can be hazardous, modern variations using safer alternatives like 4,4'-azopyridine have been developed, which also simplify purification.[15][16]

Scientific Principle & Rationale

The reaction mechanism is complex but involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD, or 4,4'-azopyridine). This forms an alkoxyphosphonium salt, a superb leaving group. The carboxylate anion, acting as the nucleophile, then displaces this group via an Sₙ2 reaction, forming the ester and triphenylphosphine oxide.[13] This method is performed under mild, neutral conditions, but is sensitive to sterics and the pKa of the nucleophile.

Detailed Experimental Protocol

Materials:

  • 3-(Isopropylamino)pyridazine-4-carboxylic acid

  • Alcohol (must be primary or secondary)

  • Triphenylphosphine (PPh₃)

  • 4,4'-Azopyridine

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

Procedure:

  • Setup: To a stirred mixture of 4,4'-azopyridine (1.2 eq) and the carboxylic acid (1.0 eq) in dry acetonitrile, add a solution of PPh₃ (1.2 eq) and the alcohol (1.3 eq) in acetonitrile.[16]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture. The pyridine hydrazine byproduct often precipitates and can be removed by filtration.[15][16]

  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain the desired ester and triphenylphosphine oxide. Purify by flash column chromatography.

Scientist's Notes (Expertise & Troubleshooting)
  • Substrate Scope: The Mitsunobu reaction works best for primary and secondary alcohols. Tertiary alcohols are not suitable.[14] The carboxylic acid should have a pKa less than ~13 for efficient reaction.

  • Purification Challenges: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide byproduct, which can be co-polar with the product. Using 4,4'-azopyridine simplifies this, as its hydrazine byproduct is solid and easily filtered.[15]

  • Safety: Traditional azodicarboxylates like DEAD and DIAD are toxic and potentially explosive. Handle with appropriate care in a fume hood. The use of azopyridine reagents is a safer alternative.[15]

Method Comparison

FeatureAcid Chloride MethodSteglich Esterification (EDC/DMAP)Modified Mitsunobu Reaction
Conditions 0 °C to RT, basicRoom Temperature, neutralReflux, neutral
Key Reagents SOCl₂ (or Oxalyl-Cl), PyridineEDC or DCC, DMAP (catalytic)PPh₃, 4,4'-Azopyridine
Primary Byproducts Pyridinium salts, SO₂Water-soluble urea (EDC) or DCU (DCC)Triphenylphosphine oxide, Hydrazine
Advantages Robust, scalable, inexpensive reagentsVery mild, high functional group toleranceMild, useful for inverting stereocenters
Disadvantages Corrosive/toxic reagents, potential side reactionsReagent cost, byproduct removal (DCC)Sensitive to sterics, PPh₃O removal
Best For... Large-scale synthesis, robust substratesSensitive or complex substratesChiral secondary alcohols, specialized cases

Conclusion

The successful esterification of 3-(Isopropylamino)pyridazine-4-carboxylic acid is readily achievable with the appropriate choice of methodology. For robust, scalable syntheses, the Acid Chloride Method is often preferred. For substrates bearing sensitive functional groups or when mild conditions are paramount, Steglich-type Esterification using EDC and catalytic DMAP provides an excellent, high-yielding alternative. Finally, the Modified Mitsunobu Reaction offers a specialized tool, particularly valuable when stereochemical inversion of a chiral alcohol is desired. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal procedure for their specific synthetic goals.

References

  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 24, 2026, from [Link]

  • Nature. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 158, 950. [Link]

  • Georg Thieme Verlag. (2014). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. [Link]

  • ACS Publications. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3290. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2014). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines. RSC Advances, 4, 1853-1859. [Link]

  • MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 13(1), 153. [Link]

  • Royal Society of Chemistry. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14, 10034-10058. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 24, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Fischer Esterification. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(40), 13347–13353. [Link]

  • ACS Publications. (2023). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved February 24, 2026, from [Link]

  • ScienceDirect. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Analytical and Applied Pyrolysis, 166, 105629. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 24, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Solubility issues with 3-(Isopropylamino)pyridazine-4-carboxylic acid in organic solvents

Welcome to the technical support center for 3-(Isopropylamino)pyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Isopropylamino)pyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Molecule: A Foundation for Solubility

3-(Isopropylamino)pyridazine-4-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to understanding its solubility behavior.

  • Acidic Group: The carboxylic acid (-COOH) group can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The pyridazine ring system, particularly the nitrogen atoms, can accept a proton, acquiring a positive charge. The isopropylamino group also contributes to the molecule's overall basicity.

The solubility of this compound is therefore highly dependent on the pH of the solvent system, which dictates its ionization state. At its isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly as a zwitterion, which can lead to strong intermolecular interactions and lower solubility.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a structured approach to resolving common solubility problems encountered with 3-(Isopropylamino)pyridazine-4-carboxylic acid.

Q1: My compound is poorly soluble in common organic solvents like methanol and ethanol. What should I try next?

Answer:

Poor solubility in simple alcohols suggests that the polarity of the solvent may not be optimal or that specific intermolecular forces are hindering dissolution. Here is a systematic approach to troubleshoot this issue:

  • Assess Solvent Polarity: While methanol and ethanol are polar protic solvents, exploring a broader range of polar solvents is recommended.

    • Polar Aprotic Solvents: Try solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting hydrogen bonds and solvating a wide range of compounds. For a related compound, pyrimidine-4-carboxylic acid, the solubility in DMSO is significantly higher (around 20 mg/mL) compared to ethanol (0.25 mg/mL).[1]

    • Other Protic Solvents: Consider using a small amount of water as a co-solvent with your alcohol. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[2][3]

  • Employ Co-solvents: If single solvents are ineffective, using a co-solvent system can be a powerful strategy.[2][3][4][5][6] A mixture of solvents can modulate the polarity of the medium to better match the solute.

    • Recommended Mixtures:

      • DMSO/Methanol

      • DMF/Acetonitrile

      • Ethanol/Water

    Start with a small percentage of the stronger solvent (e.g., 10% DMSO in methanol) and gradually increase the concentration.

  • Gentle Heating: Applying gentle heat (e.g., 40-50°C) can increase the rate of dissolution. However, be cautious about potential compound degradation. Always check the thermal stability of your compound if possible.

G cluster_0 Initial Solvent Selection cluster_1 Advanced Strategies Start Start with Compound Polar_Aprotic Test Polar Aprotic: DMSO, DMF, Acetonitrile Start->Polar_Aprotic Polar_Protic Test Polar Protic: Methanol, Ethanol Start->Polar_Protic Success Solubility Achieved Polar_Aprotic->Success If soluble Insoluble Still Insoluble Polar_Aprotic->Insoluble If insoluble Polar_Protic->Success If soluble Polar_Protic->Insoluble If insoluble Co_Solvent Use Co-Solvent System (e.g., DMSO/Methanol) pH_Modification pH Adjustment (See Q2) Co_Solvent->pH_Modification If insoluble Co_Solvent->Success If soluble Salt_Formation Salt Formation (See Q3) pH_Modification->Salt_Formation If insoluble pH_Modification->Success If soluble Salt_Formation->Success If soluble Insoluble->Co_Solvent

Caption: Systematic workflow for troubleshooting solubility.

Q2: How does pH affect the solubility of my compound, and how can I use this to my advantage?

Answer:

As an amphoteric molecule, the solubility of 3-(Isopropylamino)pyridazine-4-carboxylic acid is profoundly influenced by pH. By adjusting the pH, you can ionize the molecule, which generally increases its solubility in aqueous or protic solvents.[7][8]

  • Acidic Conditions (Low pH): At a low pH, the basic nitrogen atoms on the pyridazine ring and the amino group will be protonated, forming a cationic species. This positively charged form is likely to be more soluble in water and polar protic solvents.

  • Basic Conditions (High pH): At a high pH, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate. This anionic form is also expected to have enhanced solubility in polar solvents.

  • Acidification: To create the cationic form, add a small amount of a dilute organic or inorganic acid.

    • In Organic Solvents: A dilute solution of HCl in methanol or dioxane can be effective.

    • In Aqueous Systems: Use dilute hydrochloric acid or formic acid.

  • Basification: To generate the anionic form, add a dilute base.

    • In Organic Solvents: A methanolic solution of sodium hydroxide or potassium hydroxide can be used.

    • In Aqueous Systems: Use dilute sodium hydroxide or ammonium hydroxide.

Caution: Extreme pH values can lead to chemical degradation (e.g., hydrolysis). It is advisable to use the minimum amount of acid or base required to achieve dissolution and to conduct stability studies if the solution is to be stored.

G node1 Low pH (Acidic) Protonated (Cationic Form) Solubility Increases node2 Isoelectric Point (Zwitterion) Net Neutral Charge Lowest Solubility node1->node2 Increase pH node3 High pH (Basic) Deprotonated (Anionic Form) Solubility Increases node2->node3 Increase pH

Caption: pH effect on the ionization and solubility.

Q3: I need to prepare a stock solution for biological assays. Would forming a salt be a viable option?

Answer:

Yes, salt formation is an excellent and widely used strategy to increase the aqueous solubility of ionizable compounds.[9][10][11][12][13][14][15] For 3-(Isopropylamino)pyridazine-4-carboxylic acid, you can form either an acid addition salt or a base addition salt.

  • Acid Addition Salts: Reacting the compound with an acid (e.g., HCl, HBr, methanesulfonic acid) will protonate the basic nitrogen centers, forming a salt that is typically more water-soluble.

  • Base Addition Salts: Reacting the compound with a base (e.g., NaOH, KOH, tromethamine) will deprotonate the carboxylic acid, forming a carboxylate salt with improved aqueous solubility.

The choice between an acid or base salt will depend on the requirements of your downstream application, such as the acceptable pH range for your assay.

  • Weigh a known amount of your compound into a vial.

  • Add your desired solvent (e.g., water, PBS, or a co-solvent mixture).

  • Titrate with a dilute solution of your chosen acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring or vortexing.

  • Monitor for dissolution. Stop adding the acid or base once the compound has fully dissolved.

  • Measure the final pH of the solution to ensure it is within an acceptable range for your experiment.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for this compound?

A: Based on its structure, polar aprotic solvents are a good starting point. We recommend trying DMSO or DMF first. For applications requiring a more volatile solvent, methanol or ethanol can be attempted, possibly with gentle warming or the use of co-solvents.

Q: My compound precipitates out of my stock solution in DMSO when I dilute it into an aqueous buffer for my assay. How can I prevent this?

A: This is a common issue when a compound is significantly less soluble in the final aqueous medium than in the organic stock solvent. To mitigate this:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Increase the Final DMSO Concentration: If your assay can tolerate it, increase the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%).

  • Use a Co-solvent in the Stock: Prepare your stock in a mixture of DMSO and a more aqueous-miscible solvent like ethanol or polyethylene glycol (PEG).

  • pH Adjustment of the Final Buffer: Ensure the pH of your final aqueous buffer is in a range where your compound is ionized and more soluble (either acidic or basic).

Q: How should I store solutions of 3-(Isopropylamino)pyridazine-4-carboxylic acid?

A: For long-term storage, it is generally recommended to store solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. If the solution was prepared using pH adjustment, it is particularly important to store it frozen to minimize the risk of pH-mediated degradation.

Q: Are there any visual cues that indicate my compound is not fully dissolved?

A: Yes, look for the following signs:

  • Cloudiness or Haze: The solution appears turbid or milky.

  • Visible Particles: You can see undissolved solid material, either suspended in the liquid or settled at the bottom of the container.

  • Schlieren Lines: These are streaks or wavy lines in the solution that indicate regions of different refractive indices, often due to undissolved material.

A fully dissolved solution should be clear and free of any visible particulates.

Summary of Recommended Solvents

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh. These are generally the most effective solvents for this class of compounds.
Polar Protic Water, Methanol, Ethanol, IsopropanolModerate to Low. Solubility is highly dependent on pH. May require heating or the use of co-solvents.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Very Low. These solvents are unlikely to be effective due to the polar nature of the compound.
Aqueous Buffers PBS, TRISpH-Dependent. Solubility will be lowest near the isoelectric point and higher at acidic or basic pH values.

References

  • Starr, J.N., & King, C.J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Ferreira, A. R., et al. (2022). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 67(10), 3045-3055. [Link]

  • Ferreira, A. R., et al. (2022). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Ferreira, A. R., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh, 49, 1-13. [Link]

  • Al-Zoubi, N., & Al-Zoubi, Z. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19283-19294. [Link]

  • ResearchGate. (n.d.). Effect of salts and amino acid on the solubility of amino acids in aqueous solution. [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7489. [Link]

  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A review on: solubility enhancement of poorly water soluble drugs. [Link]

  • PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

  • PharmaQuesT. (n.d.). TECHNIQUES FOR IMPROVEMENT IN DRUG SOLUBILIZATION. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025, August 8). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a range of receptor classes. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • University of California, Berkeley. (n.d.). Pyridazine. [Link]

  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Hopemax. (n.d.). 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Beilstein Journals. (2020, October 21). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. [Link]

  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • ResearchGate. (2025, August 10). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: Application to sildenafil. [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Pyridazine Carboxylic Acids

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of pyridazine carboxylic acids. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of pyridazine carboxylic acids. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to empower you to overcome common challenges in the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for a pyridazine carboxylic acid?

A1: The ideal recrystallization solvent for a pyridazine carboxylic acid should meet several key criteria.[1] The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[2][3] This temperature-dependent solubility differential is the fundamental principle that drives the crystallization process upon cooling.[4]

Several factors related to the structure of pyridazine carboxylic acids must be considered:

  • Polarity : The presence of both the polar carboxylic acid group and the nitrogen-containing heterocyclic pyridazine ring imparts a degree of polarity to the molecule. Therefore, polar solvents are often a good starting point.

  • Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyridazine ring are hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols and water, can be effective.

  • "Like Dissolves Like" : This principle suggests that solvents with functional groups similar to the solute are often good choices. For pyridazine carboxylic acids, this would indicate polar protic and aprotic solvents.

Q2: Which solvents are commonly used for the recrystallization of pyridazine carboxylic acids and their derivatives?

A2: Based on literature and practical experience, the following solvents and solvent systems are frequently employed for the recrystallization of pyridazine derivatives:

  • Alcohols (Ethanol, Methanol) : These are often a good first choice due to their polarity and ability to form hydrogen bonds.[5][6]

  • Water : Given the polar nature of the carboxylic acid group, water can be an effective solvent, especially for pyridazine carboxylic acids with additional polar substituents.[6][7] However, some derivatives may be too soluble in water at room temperature, leading to poor recovery.

  • Two-Solvent Systems : A common and highly effective technique involves using a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[5][8] A typical approach is to dissolve the compound in a minimum of hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes turbid.[6] Common pairs include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexanes[8]

    • N,N-Dimethylformamide (DMF)/Ethanol or other anti-solvents[9]

    • N-Methyl-2-pyrrolidone (NMP)/Ethanol or other anti-solvents[9]

  • Dimethyl Sulfoxide (DMSO) : While a powerful solvent, its high boiling point can make it difficult to remove. It is sometimes used in challenging cases, often in a solvent/anti-solvent system.[9][10]

Here is a summary of potential starting solvents for screening:

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, Acetic AcidGood for polar compounds and can engage in hydrogen bonding. Carboxylic acids often show good solubility in these solvents.[6]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOCan dissolve a wide range of compounds. Often used as the primary solvent in a two-solvent system.[9]
Non-polar Hexanes, Toluene, DichloromethaneTypically used as the anti-solvent in a two-solvent system to induce precipitation.[5][8]

Q3: My pyridazine carboxylic acid is water-soluble. How can I effectively purify it?

A3: Purifying water-soluble compounds can be challenging. If your pyridazine carboxylic acid exhibits high water solubility, consider the following approaches:

  • pH Adjustment : The solubility of carboxylic acids is often pH-dependent. By adjusting the pH of the aqueous solution to the isoelectric point of the molecule (where the net charge is zero), you can often significantly decrease its solubility and induce precipitation. For a pyridazine carboxylic acid, this would typically involve acidification to protonate the carboxylate group.

  • Solvent/Anti-Solvent System with Water as the Solvent : Dissolve the compound in a minimum amount of hot water and then add a miscible organic anti-solvent like ethanol, isopropanol, or acetone to induce crystallization.

  • Esterification and Subsequent Hydrolysis : In cases where purification of the acid is particularly difficult, a temporary conversion to an ester may be beneficial.[11] The ester is typically less polar and more amenable to purification by chromatography or recrystallization from less polar solvents. Following purification, the ester can be hydrolyzed back to the carboxylic acid.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of pyridazine carboxylic acids.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality : "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under two conditions:

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • The solution is cooled too rapidly, leading to supersaturation at a temperature above the compound's melting point.[5]

  • Solutions :

    • Lower the Boiling Point of the Solvent System : If using a single solvent, switch to one with a lower boiling point. If using a solvent mixture, increase the proportion of the lower-boiling solvent.

    • Ensure Slow Cooling : Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] Insulating the flask can promote slower cooling and the formation of larger, purer crystals.

    • Increase the Initial Solvent Volume : "Oiling out" can sometimes occur if the initial solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Induce Crystallization Above the "Oiling Out" Temperature : Add a seed crystal or scratch the inside of the flask with a glass rod at a temperature just above where the compound oils out.

Problem 2: No crystals form upon cooling.

  • Causality : This usually indicates that the solution is not supersaturated at the lower temperature. The most common reasons are:

    • Too much solvent was used initially.[5]

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions :

    • Reduce the Solvent Volume : Re-heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool the solution again.

    • Induce Crystallization :

      • Scratching : Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals : If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Add an Anti-Solvent : If using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then slightly warm it until it becomes clear again and allow it to cool slowly.

    • Re-evaluate Your Solvent Choice : The chosen solvent may not be suitable. A different solvent or solvent system with a steeper solubility curve may be necessary.

Problem 3: Low recovery of the purified compound.

  • Causality : Several factors can contribute to low recovery:

    • Using an excessive amount of solvent during dissolution.[5]

    • Premature crystallization during a hot filtration step.

    • Washing the collected crystals with a solvent in which they are too soluble, or with a solvent that is not cold.[5]

    • The compound having significant solubility in the cold solvent.

  • Solutions :

    • Use the Minimum Amount of Hot Solvent : Add the hot solvent in small portions to the crude solid until it just dissolves.[1][12]

    • Prevent Premature Crystallization : If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

    • Wash Crystals with Ice-Cold Solvent : Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.[3][5] This will remove adhered impurities without dissolving a significant amount of the product.

    • Recover a Second Crop of Crystals : The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though often less pure, crop of crystals.

Experimental Protocol: General Recrystallization of a Pyridazine Carboxylic Acid

This protocol provides a general workflow. The specific solvent and volumes will need to be optimized for your particular compound.

1. Solvent Selection: a. Place a small amount of your crude pyridazine carboxylic acid (10-20 mg) into several test tubes. b. Add a small amount (0.5-1 mL) of a different potential recrystallization solvent to each test tube. c. Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage. d. Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point. e. Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystalline precipitate.

2. Recrystallization Procedure: a. Place the crude pyridazine carboxylic acid into an Erlenmeyer flask. b. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. c. Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the solid just dissolves.[12] d. If the solution is colored and you suspect colored impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. e. If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask. f. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel.[2] i. Wash the crystals with a small amount of ice-cold recrystallization solvent.[5] j. Allow the crystals to dry on the filter paper with the vacuum on for several minutes. k. Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven.

Visualizing the Workflow and Troubleshooting Logic

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Pyridazine Carboxylic Acid B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities E Slow Cooling to Room Temp C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: A general workflow for the recrystallization of pyridazine carboxylic acids.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowrecovery Solutions for Low Recovery Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowRecovery Low Recovery Problem->LowRecovery Yes Success Pure Crystals Obtained Problem->Success No SolA1 Use Lower Boiling Solvent OilingOut->SolA1 SolA2 Cool More Slowly OilingOut->SolA2 SolA3 Add More Solvent OilingOut->SolA3 SolB1 Boil Off Some Solvent NoCrystals->SolB1 SolB2 Scratch Flask or Add Seed Crystal NoCrystals->SolB2 SolB3 Add Anti-Solvent NoCrystals->SolB3 SolC1 Use Minimum Hot Solvent LowRecovery->SolC1 SolC2 Wash with Ice-Cold Solvent LowRecovery->SolC2 SolC3 Collect Second Crop LowRecovery->SolC3

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • MedchemExpress.com. (n.d.). Pyridazine-4-carboxylic acid | Biochemical Reagent.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (2015, April 8). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Unknown. (2021, July 16). Experimental No. (4) Recrystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Unknown. (n.d.). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci.
  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years | Resource.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • ResearchGate. (2019, April 30). How to purify a water soluble compound?.
  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

Sources

Troubleshooting

Thermal stability and storage of 3-(Isopropylamino)pyridazine-4-carboxylic acid

Technical Support Center: 3-(Isopropylamino)pyridazine-4-carboxylic acid Executive Summary & Chemical Profile Welcome to the technical support hub for 3-(Isopropylamino)pyridazine-4-carboxylic acid . This guide moves bey...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Isopropylamino)pyridazine-4-carboxylic acid

Executive Summary & Chemical Profile

Welcome to the technical support hub for 3-(Isopropylamino)pyridazine-4-carboxylic acid . This guide moves beyond basic safety data sheets (SDS) to address the specific physicochemical behaviors of this amphoteric heterocyclic building block.

  • CAS: 1525619-02-6 (Representative)

  • Chemical Class: Ortho-amino azine carboxylic acid.[1]

  • Key Characteristic: Exists as a zwitterion in the solid state, creating high lattice energy but significant sensitivity to moisture and pH-driven solubility shifts.[1]

Module 1: Thermal Stability & Degradation Mechanisms

Q: What is the thermal ceiling for this compound? Can I heat it during synthesis?

A: You must treat 150°C as the "Red Line" for this compound, though instability can begin lower depending on the solvent environment.[1]

The Mechanism (Why?): Unlike simple benzene derivatives, pyridazine-4-carboxylic acids with an amino group at the ortho position (position 3) are structurally primed for thermal decarboxylation .

  • Zwitterionic Destabilization: Upon heating, the proton transfer between the carboxylic acid and the ring nitrogen (or the exocyclic amine) lowers the activation energy for CO₂ loss.[1]

  • The Product: The primary degradation product is 3-(isopropylamino)pyridazine .[1] This transformation is irreversible and often silent (no drastic color change immediately).[1]

Protocol for Thermal Handling:

  • Solid State: Stable up to ~120°C for short durations (drying).[1] Melting points are often accompanied by decomposition (typically >200°C), but degradation onset occurs earlier.[1]

  • Solution State: Avoid refluxing in high-boiling solvents (e.g., DMF, DMSO) above 140°C without strict temperature control.

Q: My sample changed from off-white to brown. Is it still usable?

A: A color shift to brown indicates oxidative degradation of the secondary amine (isopropylamino group), likely catalyzed by trace metals or light exposure.[1]

  • Light Yellow: Acceptable.[1] Often due to trace impurities or crystal packing shifts.[1]

  • Dark Brown/Sticky: Reject. This indicates significant formation of N-oxides or polymerization byproducts.[1]

Module 2: Storage & Preservation (Self-Validating Protocols)

Standard "Store at -20°C" instructions are insufficient for long-term integrity.[1] You need a system that visually validates the storage quality.[1]

The "Double-Barrier" Storage Protocol
ParameterSpecificationThe "Why" (Causality)
Temperature -20°C ± 5°C Arrhenius kinetics: Reduces the rate of amine oxidation and spontaneous decarboxylation by ~4-fold compared to 4°C.
Atmosphere Argon/Nitrogen Flush The secondary amine is electron-rich and prone to oxidation. Inert gas prevents "browning."[1]
Container Amber Vial + Parafilm Blocks UV light (which excites the heterocyclic ring) and creates a secondary moisture barrier.[1]
Desiccant Silica Gel (Indicator) Crucial: Zwitterions are hygroscopic.[1] Water acts as a plasticizer, lowering the glass transition temperature and accelerating degradation.[1]

Self-Validation Check:

  • Include a humidity indicator card inside the secondary container.[1]

  • Pass: Indicator is Blue/Brown (Dry).[1]

  • Fail: Indicator is Pink (Wet).[1] Action: Re-verify purity via HPLC before use.

Module 3: Solubility & Handling FAQs

Q: The compound won't dissolve in Dichloromethane (DCM) or Ethyl Acetate.[1] What is wrong?

A: Nothing is wrong; this is expected behavior.

  • Explanation: As a zwitterion (internal salt), the lattice energy is too high for non-polar solvents to overcome.[1]

  • Solution:

    • For NMR: Use DMSO-d6 or MeOD .[1]

    • For Reactions: Use polar aprotic solvents (DMF, DMAc) or alcohols.[1]

    • For Extractions: You cannot extract the zwitterion into organics from neutral water.[1] You must adjust the pH :

      • To extract into organic: Acidify to pH ~3-4 (protonates the amine, suppresses the carboxylate) OR Basify to pH >10 (forms the carboxylate salt, but this stays in water). Correction: Actually, for amphoterics, the isoelectric point (pI) is where solubility is lowest.[1] To extract, you often need to move away from the pI, but this compound is tricky.[1]

      • Best Practice: Use n-Butanol for extraction from aqueous layers if necessary.[1]

Q: Can I use this compound in unbuffered aqueous solutions?

A: Use caution. The solution pH will be determined by the compound's own pKa values.[1]

  • Risk: In unbuffered water, the pH may drift to the isoelectric point, causing the compound to precipitate unexpectedly out of solution.[1]

  • Fix: Always use a buffered system (Phosphate or TRIS) if working in aqueous media to maintain solubility.[1]

Module 4: Visualizing the Stability Landscape

The following diagram illustrates the degradation pathways and the logic behind the storage requirements.

Stability_Storage Compound 3-(Isopropylamino) pyridazine-4-carboxylic acid Oxygen Oxygen/UV Light Compound->Oxygen Zwitterion Zwitterionic Solid (High Lattice Energy) Compound->Zwitterion Standard State Heat Heat (>150°C) Decarbox Degradation: 3-(Isopropylamino)pyridazine (CO2 Loss) Heat->Decarbox Activation of Ortho-Amino Acid Moisture Moisture/Humidity Hydrolysis Hydrate Formation (Sticky Solid) Moisture->Hydrolysis Hygroscopic Absorption Oxidation Degradation: N-Oxides / Brown Tars Oxygen->Oxidation Radical Mechanism Zwitterion->Heat Zwitterion->Moisture Solubilized Solubilized State Storage Protocol: -20°C + Desiccant Storage->Heat Prevents Storage->Moisture Blocks

Figure 1: Stability logic map showing the relationship between environmental stressors (Heat, Moisture, Oxygen) and specific degradation pathways (Decarboxylation, Oxidation).[2][3][4][5][6][7][8]

Module 5: Analytical Validation (QC)

Before committing this material to a critical GMP step or expensive synthesis, perform this rapid QC check.

The "Shift-Check" (1H NMR) Run a standard proton NMR in DMSO-d6. Focus on the aromatic region.

  • Carboxylic Acid Proton: Look for a very broad singlet >11.0 ppm.[1] If missing, check for water exchange or decarboxylation.[1]

  • Aromatic Protons: The pyridazine ring protons (positions 5 and 6) should appear as doublets (or a doublet of doublets) around 7.5 - 9.0 ppm.[1]

    • Failure Mode: If you see a new singlet or a shift in coupling constants, decarboxylation has occurred (loss of the substituent at C4 changes the splitting pattern of the remaining protons).[1]

References

  • Dunn, G. E., et al. (1972).[1][6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][6] Retrieved from [Link] (Mechanistic basis for heterocyclic acid decarboxylation).[1][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment Standards for 3-(Isopropylamino)pyridazine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical intermediate is not merely a quality control checkpoint; it is a foundational pillar upon which the safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical intermediate is not merely a quality control checkpoint; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. This guide provides an in-depth technical comparison of the essential analytical methodologies for assessing the purity of 3-(Isopropylamino)pyridazine-4-carboxylic acid (CAS No. 1525619-02-6), a key building block in modern pharmaceutical synthesis. We will move beyond procedural lists to explore the causality behind experimental choices, grounded in authoritative regulatory standards and field-proven scientific insights.

Part 1: The Regulatory & Scientific Framework for Purity

The quality of a pharmaceutical intermediate is not defined in a vacuum. It is governed by a robust framework established by the International Council for Harmonisation (ICH). For an intermediate like 3-(Isopropylamino)pyridazine-4-carboxylic acid, two guidelines are paramount: ICH Q11, which addresses the development and manufacture of drug substances, and ICH Q3A, which specifically covers impurities in new drug substances[1][2][3].

The core principle is that quality cannot be tested into a product; it must be built in from the early stages. This means understanding and controlling potential impurities from the point of the intermediate.[4] Impurities are broadly categorized as:

  • Organic Impurities: These can include starting materials, by-products from side reactions, intermediates, and degradation products.[1][5] They are of primary concern due to their potential to be structurally similar to the API and possess pharmacological or toxicological activity.

  • Inorganic Impurities: These arise from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[1][5]

  • Residual Solvents: Volatile organic compounds used during synthesis that remain in the final material.[1][5] Their control is dictated by ICH Q3C guidelines based on toxicity.[1]

Regulatory guidelines set clear thresholds for the management of these impurities:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[1][6]

This regulatory landscape dictates the need for a multi-faceted, or orthogonal, analytical strategy to ensure a complete and accurate purity profile.

G synthesis Synthesis Process (Starting Materials, Reagents) organic Organic Impurities synthesis->organic inorganic Inorganic Impurities synthesis->inorganic solvents Residual Solvents (ICH Q3C) synthesis->solvents degradation Storage & Handling (Hydrolysis, Oxidation, Light) degradation->organic byproducts Side Reactions (Intermediates, By-products) byproducts->organic q3a ICH Q3A (Thresholds & Control) organic->q3a q3d ICH Q3D (Elemental Impurities) inorganic->q3d solvents->q3a q11 ICH Q11 (Process Development) q11->synthesis q11->byproducts

Impurity sources and their governing ICH guidelines.

Part 2: Orthogonal Analytical Strategies for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different scientific principles are used to cross-validate findings. For 3-(Isopropylamino)pyridazine-4-carboxylic acid, the primary methods fall into three categories: chromatographic, spectroscopic, and thermal.

Chromatographic Techniques: The Cornerstone of Quantification

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and resolving power.[7][8]

  • Why it's the right choice: The structure of 3-(Isopropylamino)pyridazine-4-carboxylic acid contains both a basic amino group and an acidic carboxylic acid group, making it a polar molecule. Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the ideal starting point. It allows for excellent separation of the main component from potentially less polar starting materials or more polar degradation products.

  • Causality in Method Development: The choice of mobile phase pH is critical. To ensure reproducible retention and good peak shape, the pH should be adjusted to be at least 2 units away from the pKa values of the acidic and basic functional groups. For this molecule, a low pH (e.g., 2-3) using a buffer like phosphate or formate will protonate the amine and suppress the ionization of the carboxylic acid, leading to consistent retention on a C18 column.[9] UV detection is suitable as the pyridazine ring is a chromophore.

Spectroscopic Techniques: The Key to Structural Elucidation

While HPLC quantifies impurities, spectroscopic methods identify them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed structural information about organic molecules and their impurities.[5] For 3-(Isopropylamino)pyridazine-4-carboxylic acid, ¹H NMR is particularly insightful. The carboxylic acid proton is expected to appear as a very broad singlet far downfield, typically in the 10-13 ppm range, which is a distinctive feature.[10][11][12] Protons on the isopropyl group and the pyridazine ring will have characteristic chemical shifts and coupling patterns, allowing for unambiguous confirmation of the molecule's identity and the detection of structurally similar impurities.

  • Mass Spectrometry (MS): MS is an indispensable tool for its high sensitivity and ability to provide molecular weight information.[13] When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown trace impurities.[7][14] It can detect impurities at levels far below what NMR or UV can, making it essential for meeting the stringent identification thresholds set by the ICH.[15]

Thermal Analysis: Assessing Absolute Purity and Physicochemical Properties

Thermal analysis provides a macroscopic view of purity and is orthogonal to chromatographic methods.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[16] For a highly pure crystalline compound, it will show a sharp, well-defined melting peak. The presence of impurities that are soluble in the melt will cause a depression and broadening of this melting peak. This phenomenon allows for the determination of the absolute molar purity of the main component without the need for a specific reference standard for the impurities, providing a true orthogonal check on chromatographic results.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[18] Its primary role in purity assessment is to quantify the amount of residual solvents and water (moisture content) in the material.[19][20] This is crucial information, as these are considered impurities under ICH guidelines.[17]

Part 3: Comparative Analysis and Integrated Workflow

The selection of an analytical method is a strategic decision based on the information required. The table below compares the primary techniques for the purity assessment of 3-(Isopropylamino)pyridazine-4-carboxylic acid.

Technique Primary Application Strengths Limitations Relevance to this Molecule
HPLC-UV Quantification of the main component and known/unknown impurities.High precision, reproducibility, and resolving power.[8]Requires reference standards for accurate quantification of impurities. May not detect non-chromophoric impurities.Essential. The primary method for determining area % purity and for routine quality control.
NMR Structural Confirmation and identification of organic impurities.Provides unambiguous structural information.[5] Can quantify without a specific reference standard (qNMR).Relatively low sensitivity compared to MS.[8]Essential. Confirms the identity of the bulk material and helps in the structural elucidation of major impurities.
LC-MS Identification and quantification of trace-level impurities.Extremely high sensitivity and specificity. Provides molecular weight of impurities.[14][15]Quantitative response can be variable; ionization efficiency differs between compounds.Essential. Used to identify impurities that are below the identification threshold of other techniques.
DSC Absolute Purity determination of the crystalline solid.Measures absolute molar purity without reference standards.[17] Orthogonal to chromatography.Only applicable to crystalline, thermally stable compounds. Insensitive to impurities that are not soluble in the melt.Highly Recommended. Provides a true orthogonal purity value based on colligative properties.
TGA Quantification of residual solvents and water.Simple, accurate method for measuring mass loss from volatiles.[18]Does not identify the solvents, only quantifies the total volatile content.Essential. Directly measures water and residual solvent content, which are critical purity attributes.

An effective purity assessment strategy integrates these techniques into a logical workflow.

G start New Batch of 3-(Isopropylamino)pyridazine- 4-carboxylic acid nmr_id Structural ID & Confirmation (¹H NMR, ¹³C NMR) start->nmr_id Identity Check hplc_screen Initial Purity Screen (RP-HPLC-UV) start->hplc_screen Purity & Impurity Profile thermal Thermal & Solvent Analysis (DSC & TGA) start->thermal Absolute Purity & Volatiles decision1 Purity > 99.5%? Impurities < 0.1%? nmr_id->decision1 hplc_screen->decision1 thermal->decision1 lcms Impurity Identification (LC-MS) decision1->lcms No pass Release Batch (Certificate of Analysis) decision1->pass Yes decision2 Impurities Identified & Below Qualification Threshold? lcms->decision2 decision2->pass Yes fail Reject or Reprocess Batch decision2->fail No

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Isopropylamino)pyridazine-4-carboxylic acid

CAS Number: 1525619-02-6 Chemical Class: Pyridazine Derivative / Pharmaceutical Intermediate Physical State: Solid (Powder)[1][2] Executive Safety Assessment As a Senior Application Scientist, I approach 3-(Isopropylamin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1525619-02-6 Chemical Class: Pyridazine Derivative / Pharmaceutical Intermediate Physical State: Solid (Powder)[1][2]

Executive Safety Assessment

As a Senior Application Scientist, I approach 3-(Isopropylamino)pyridazine-4-carboxylic acid not merely as a catalog item, but as a bioactive building block with specific functional hazards. While specific toxicological data (OEL/DNEL) for this exact CAS is limited, its structure—containing a carboxylic acid (proton donor) and an isopropylamino group (potential sensitizer/base)—dictates a strict handling protocol.[2]

The Core Hazard Logic:

  • Acidity: The carboxylic acid moiety (

    
    ) implies a pH < 4 in solution, posing a direct risk of chemical burns or severe irritation to mucous membranes.[1][2]
    
  • Bioactivity: As a pyridazine derivative, this compound is a likely pharmacophore.[1][2] Until proven otherwise, it must be treated as a potent bioactive agent (Occupational Exposure Band 3 equivalent) to prevent unintended pharmacological effects.[2]

  • Physical Form: As a fine powder, the primary vector of exposure is inhalation of dust and surface contamination via static cling.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE ensemble is selected to specifically counteract the acidic and particulate nature of this compound.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory (Primary) Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.[1][2] PPE Backup: N95 or P100 Respirator (if hood work is impossible).[2]The compound is a solid particulate.[1][2] Engineering controls prevent aerosolization during weighing.[1][2] Masks are a last resort only.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1+).[2] Contraindication: Do not use standard safety glasses.[1][2][3]Powders can drift around standard glasses.[1][2] The acidic nature requires a sealed environment to prevent corneal etching.[1][2]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).[2] Protocol: Change outer pair immediately upon contamination.[1][2][4]Nitrile offers excellent resistance to organic acids.[1][2] Double gloving provides a "sacrificial layer" to prevent permeation during doffing.[2]
Body Tyvek® Lab Coat (or chemically resistant equivalent) with elastic cuffs.[2]Cotton coats absorb powders and retain them, creating a secondary exposure source later.[2] Non-woven materials shed particles.[1][2]
Operational Workflow: From Storage to Solution

This protocol is designed to be a self-validating system.[1][2] If you cannot perform a step (e.g., the balance is not in a hood), stop . The system has failed the safety check.

Phase A: Receiving & Inspection [1][2]
  • Step 1: Inspect the secondary packaging for white/yellow residue before opening.[1][2] If residue is present, wipe the exterior with 0.1M NaOH (to neutralize the acid) followed by water while wearing full PPE.[2]

  • Step 2: Store at 2-8°C (refrigerated) in a tightly sealed container. Cold storage reduces volatility but increases condensation risk upon opening; allow the vial to reach room temperature before opening to prevent moisture absorption (clumping).[2]

Phase B: Weighing & Transfer (Critical Risk Zone) [1]
  • Step 1: Place the analytical balance inside the fume hood.[2]

  • Step 2: Use an antistatic gun or ionizer if available.[1][2] Pyridazine powders are often static-prone, causing them to "jump" onto gloves and bench surfaces.[1][2]

  • Step 3: Use a disposable weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.[2]

  • Step 4: The Wetting Rule: When solubilizing, always add the solid to the solvent , never solvent to solid. This minimizes the "puff" of dust that occurs when liquid hits a pile of powder.[2]

Phase C: Solubilization
  • Solubility Profile: Soluble in DMSO and Methanol.[1][2] Sparingly soluble in water (unless pH adjusted).[2]

  • Reaction Risk: When dissolving in basic buffers, mild exotherms may occur as the carboxylic acid deprotonates.[2] Ensure the vessel is vented.[1][2][4][5]

Emergency Response & Disposal Logic
Spill Cleanup Protocol
  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • Neutralize: Do not sweep dry powder (creates aerosols).[1][2] Cover the spill with a paper towel soaked in a mild base (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid.[2]

  • Collect: Wipe up the wet slurry.[1][2]

  • Verify: Check the surface pH with litmus paper.[1][2] It should be neutral (pH 6-8).[1][2]

Waste Disposal
  • Classification: Hazardous Chemical Waste (P-List or U-List equivalent depending on local regulations).[1][2]

  • Segregation: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as the isopropylamino group can form unstable N-oxides or nitro compounds.[1]

  • Labeling: Clearly mark as "Pyridazine Derivative - Acidic - Toxic."

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on the operation scale.

PPE_Decision_Matrix Start START: Handling 3-(Isopropylamino) pyridazine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Liquid Solution StateCheck->Solution Dissolved QuantityCheck Quantity > 100mg? Solid->QuantityCheck MedRisk MODERATE RISK: Splash Potential Solution->MedRisk HighRisk HIGH RISK: Aerosol Potential QuantityCheck->HighRisk Yes QuantityCheck->MedRisk No ProtocolA PROTOCOL A (Strict): 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. Antistatic measures HighRisk->ProtocolA ProtocolB PROTOCOL B (Standard): 1. Fume Hood Recommended 2. Single Nitrile Gloves 3. Splash Goggles MedRisk->ProtocolB

Figure 1: Decision matrix for determining appropriate engineering controls and PPE based on the physical state and quantity of the material handled.[1]

References
  • PubChem. (n.d.).[2] Pyridazine-4-carboxylic acid | C5H4N2O2 | Safety and Hazards. National Library of Medicine.[1][2] Retrieved February 24, 2026, from [Link]

  • ILC Dover. (n.d.).[2] Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved February 24, 2026, from [Link][1]

  • 3M. (n.d.). Pharmaceutical Industry Best Practice: Occupational Exposure Banding. Retrieved February 24, 2026, from [Link][1]

Sources

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